1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
This compound features a piperidine core substituted with a 3-chloropyridin-4-yloxy group and an ethanone moiety linked to a 4-(isopropylsulfonyl)phenyl group.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(2)29(26,27)18-5-3-16(4-6-18)13-21(25)24-11-8-17(9-12-24)28-20-7-10-23-14-19(20)22/h3-7,10,14-15,17H,8-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVSSLRZTWIOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the piperidine ring.
Attachment of the Piperidine Ring: The intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl-substituted pyridine.
Introduction of the Isopropylsulfonyl Group: The final step involves the reaction of the piperidinyl-pyridine intermediate with an isopropylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfides or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound could influence signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Ethanone Backbones
Compound A: 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone ()
- Key Differences :
- Replaces the 3-chloropyridinyloxy group with a 4-chlorophenyl-hydroxypiperidine moiety.
- Contains a pyrazole ring instead of the isopropylsulfonylphenyl group.
- The pyrazole substituent introduces aromaticity but lacks the sulfonyl group’s electron-withdrawing effects, which could reduce metabolic stability .
Compound B: 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone ()
- Key Differences: Simpler structure with a single fluorophenyl group attached to the piperidine. Lacks the sulfonylphenyl-ethanone moiety entirely.
- Implications :
Analogues with Sulfonylphenyl Groups
Compound C : 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid ()
- Key Differences: Replaces the ethanone group with a pyrazolopyrimidine heterocycle. Uses methanesulfonyl instead of isopropylsulfonyl.
- Implications :
Compound D : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one ()
- Key Differences: Features a butanone chain instead of ethanone. Includes a fluorophenyl group and hydroxylated piperidine.
- Hydroxyl and fluorine substituents may synergistically influence metabolic stability and target affinity .
Research Findings and Limitations
- Binding Affinity: No direct data on the target compound’s biological activity are available in the evidence. However, structural analogs like Compound C () show kinase inhibition, suggesting the target’s sulfonyl and pyridinyloxy groups may align with kinase-active sites .
- Solubility : The isopropylsulfonyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., Compound D) but improves blood-brain barrier penetration .
- Synthesis : The target compound’s synthesis is less complex than pyrazolopyrimidine derivatives () but may require careful optimization of the piperidine-chloropyridine coupling step .
Biological Activity
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structural arrangement, which includes a chloropyridinyl moiety, a piperidinyl group, and a sulfonyl-substituted phenyl ring. The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C19H21ClN2O3
- Molecular Weight : 360.84 g/mol
- Structural Features : The presence of the chloropyridinyl group enhances its biological activity, making it a candidate for drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. Research indicates that the compound may exhibit:
- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, which could be beneficial in treating neurodegenerative diseases.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, contributing to its potential as an anticancer agent.
Anticancer Activity
Research has highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : In vitro studies demonstrated significant cytotoxicity against human breast cancer cell line MCF7, with IC50 values indicating potent activity .
- Mechanism : The compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic.
Neuropharmacological Potential
The unique structure of the compound suggests possible applications in neuropharmacology:
- Targeting Neurotransmitter Systems : Its ability to bind effectively to neurotransmitter receptors indicates potential benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct biological properties that enhance the value of this compound:
| Compound Name | Description |
|---|---|
| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties. |
| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Features similar structural components but varies in substituents. |
| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Another derivative with distinct chemical properties. |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Evaluated for antiproliferative effects on MCF7 cells, showing promising results with significant cytotoxicity.
- In Silico Modeling : Molecular dynamics simulations have been employed to predict binding affinities and interactions with target proteins, supporting its potential as a drug candidate .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound to ensure high yield and purity?
The synthesis involves multi-step organic reactions requiring precise optimization. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during coupling reactions to avoid side products.
- Solvents : Polar aprotic solvents like DMF or acetonitrile for nucleophilic substitutions.
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions).
- Purification : Chromatography (HPLC or column) and recrystallization to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- X-ray crystallography : Determines 3D conformation and bond angles, critical for understanding spatial interactions with biological targets.
- NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z calculated for C₂₁H₂₄ClN₂O₄S) .
Q. How do physicochemical properties influence the compound’s behavior in biological systems?
- Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic groups (isopropylsulfonyl, chloropyridine); use DMSO for in vitro assays.
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres.
- Permeability : Piperidine and sulfonyl groups enhance membrane penetration, as predicted by PAMPA assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Functional group modifications : Replace the 3-chloropyridine with fluorinated or methoxy analogs to assess potency changes.
- Biological assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ measurements and cell viability assays.
- Key example : A structurally similar compound (Compound B in ) showed anticancer activity with a pyrimidine substitution, suggesting the pyridine group’s role in target specificity .
Q. What in vitro and in vivo models are appropriate for assessing biological activity?
- In vitro :
- Enzyme inhibition assays : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).
- Cell-based models : Cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling.
- In vivo :
- Rodent pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration.
- Xenograft models : Evaluate tumor growth inhibition in immunocompromised mice .
Q. How can computational approaches predict the compound’s interaction with target proteins?
- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., kinase domains).
- MD simulations : GROMACS for analyzing conformational stability over 100-ns trajectories.
- Free energy calculations : MM-PBSA to estimate binding affinities (ΔG < –8 kcal/mol suggests strong binding) .
Q. How should researchers resolve contradictions in binding affinity data across studies?
- Validate assay conditions : Ensure consistent pH (e.g., 7.4), ionic strength, and temperature.
- Orthogonal methods : Compare SPR (for kinetic data) with ITC (for thermodynamic data).
- Control compounds : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
